Quipazine-d8 Maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quipazine-d8 Maleate is a biochemical used for proteomics research . It is a serotonergic drug of the piperazine group, which was originally intended as an antidepressant but never developed for medical use .

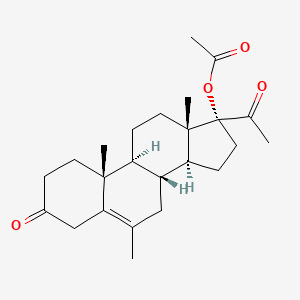

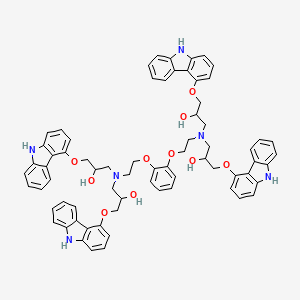

Molecular Structure Analysis

The molecular formula of Quipazine-d8 Maleate is C17H11D8N3O4, and it has a molecular weight of 337.40 . The structure of Quipazine involves a piperazine group attached to a quinoline .Applications De Recherche Scientifique

Neuromodulation of Swallowing

Quipazine has been used in research to study the neuromodulation of swallowing . In a study conducted by Victor Bergé-Laval and Christian Gestreau, quipazine was found to elicit swallowing in the arterially perfused rat preparation . The systemic injection of quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions . This suggests that quipazine may represent a promising therapeutic option to treat dysphagia .

Serotonergic Control of Swallowing

Quipazine has been used to investigate the serotonergic control of swallowing . The study found that methysergide, a 5-HT2 receptor antagonist, blocked the excitatory effect of quipazine on swallowing, but had no effect on spontaneous swallow rate . This indicates that quipazine may exert an excitatory effect on raphe neurons via stimulation of 5-HT2A receptors, leading to increased excitability of the swallowing network .

Antidepressant Research

Quipazine was originally intended as an antidepressant but was never developed for medical use . It is a serotonergic drug of the piperazine group which is used in scientific research . As such, it has been used in research to study the effects of serotonergic drugs on depression and other mood disorders .

Serotonin Reuptake Inhibition

Quipazine is a serotonin reuptake inhibitor . This means it can increase the levels of serotonin in the brain by preventing its reuptake into the presynaptic cell, which increases the amount of serotonin available to bind to the postsynaptic receptor . This property makes it useful in research studying the effects of increased serotonin levels in the brain .

Serotonin Receptor Agonism

Quipazine is a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but particularly to the 5-HT2A and 5-HT3 subtypes . This makes it useful in research studying the effects of serotonin receptor activation .

Psychedelic Research

Quipazine produces a head-twitch response and other psychedelic-consistent effects in animal studies . However, it failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-HT3 mediated side effects of nausea and gastrointestinal discomfort . Despite this, it is still used in research to study the effects of psychedelic substances .

Mécanisme D'action

Target of Action

Quipazine-d8 Maleate is a serotonergic drug that primarily targets the serotonin receptors , particularly the 5-HT2A and 5-HT3 subtypes . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

Quipazine-d8 Maleate acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin and stimulating these receptors, Quipazine-d8 Maleate increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by Quipazine-d8 Maleate is the serotonergic synapse pathway . By acting as an agonist at the 5-HT2A and 5-HT3 receptors, Quipazine-d8 Maleate can modulate the activity of this pathway, leading to a variety of downstream effects . These effects can include changes in mood, cognition, and various physiological processes .

Result of Action

Quipazine-d8 Maleate has been shown to produce effects consistent with other serotonergic drugs. For example, it has been reported to produce a head-twitch response and other effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort . In another study, systemic injection of Quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Quipazine-d8 Maleate involves the incorporation of deuterium at the eighth position of the quipazine molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials. The maleate salt is then formed by reacting the quipazine-d8 base with maleic acid.", "Starting Materials": ["3-(2-aminopropyl)indole-d8", "2-chloro-1-methylpyridinium iodide", "sodium hydride", "maleic acid", "diethyl ether", "water"], "Reaction": [ "Step 1: Preparation of 3-(2-aminopropyl)indole-d8", "3-(2-bromoethyl)indole-d8 is reacted with sodium deuteroxide in DMSO to form 3-(2-deuteroethyl)indole-d8. This is then reacted with ethylenediamine to form 3-(2-aminoethyl)indole-d8. Finally, this compound is reacted with acetic anhydride to form 3-(2-aminopropyl)indole-d8.", "Step 2: Preparation of 2-chloro-1-methylpyridinium iodide", "Methylpyridine is reacted with sodium hydride in THF to form 2-methylpyridine. This is then reacted with phosphorus oxychloride and hydrogen chloride gas to form 2-chloro-1-methylpyridine. This compound is then reacted with sodium iodide in acetone to form 2-chloro-1-methylpyridinium iodide.", "Step 3: Preparation of Quipazine-d8 base", "3-(2-aminopropyl)indole-d8 is reacted with 2-chloro-1-methylpyridinium iodide in the presence of sodium hydride in DMF to form quipazine-d8 base.", "Step 4: Preparation of Quipazine-d8 Maleate", "Quipazine-d8 base is dissolved in diethyl ether and maleic acid is added to the solution. The mixture is stirred at room temperature for several hours and the resulting precipitate is filtered and washed with water to yield Quipazine-d8 Maleate." ]} | |

Numéro CAS |

1795133-22-0 |

Nom du produit |

Quipazine-d8 Maleate |

Formule moléculaire |

C17H19N3O4 |

Poids moléculaire |

337.405 |

Nom IUPAC |

(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |

Clé InChI |

QYJJDHZHSCTBII-NHXHBPKDSA-N |

SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |

Synonymes |

2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

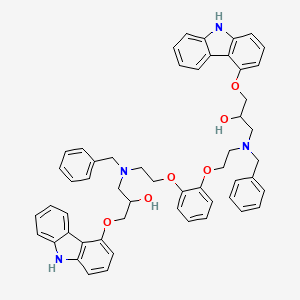

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)